N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)
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Overview
Description
N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity) is a complex organic compound with the molecular formula C12H23N3O6 and a molecular weight of 305.33 g/mol . This compound is often encountered as an impurity in the synthesis of certain amino acids and peptides. It features a unique structure that includes both amino and carboxy functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine typically involves multi-step organic synthesis techniques. One common approach starts with the protection of the amino and carboxyl groups of lysine, followed by selective functionalization of the side chain. The key steps include:
Protection of Functional Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups.
Side Chain Functionalization: The side chain is then functionalized through a series of reactions, including oxidation and reduction steps, to introduce the hydroxyl and carboxyl groups.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol.
Scientific Research Applications
N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and amino acids.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a biomarker for certain diseases and its involvement in drug metabolism.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways such as the urea cycle and protein synthesis. Its unique structure allows it to bind to specific active sites on enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N6-(2-Hydroxyethyl)-L-lysine: Similar in structure but lacks the carboxyl group on the side chain.
N6-(2-Aminoethyl)-L-lysine: Contains an additional amino group instead of the hydroxyl group.
N6-(Carboxymethyl)-L-lysine: Features a carboxyl group but lacks the hydroxyl group.
Uniqueness
N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S,5R)-2-amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7,9-10,15-16H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,9+,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURWCOJUBQZWSY-JEZHCXPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)CC[C@@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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